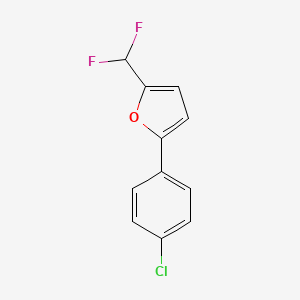
2-(4-Chlorophenyl)-5-(difluoromethyl)furan
Description
2-(4-Chlorophenyl)-5-(difluoromethyl)furan is an organic compound that features a furan ring substituted with a 4-chlorophenyl group and a difluoromethyl group
Properties
Molecular Formula |
C11H7ClF2O |
|---|---|
Molecular Weight |
228.62 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(difluoromethyl)furan |
InChI |
InChI=1S/C11H7ClF2O/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6,11H |
InChI Key |
APNOYHFBRSITDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of a suitable precursor, such as a furan derivative, using difluoromethylating agents under radical conditions . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-(4-Chlorophenyl)-5-(difluoromethyl)furan may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques might be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-(difluoromethyl)furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the furan ring.
Scientific Research Applications
2-(4-Chlorophenyl)-5-(difluoromethyl)furan has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-(difluoromethyl)furan involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The 4-chlorophenyl group can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-5-(trifluoromethyl)furan: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(4-Bromophenyl)-5-(difluoromethyl)furan: Similar structure but with a bromine atom instead of a chlorine atom on the phenyl ring.
2-(4-Chlorophenyl)-5-(methyl)furan: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
2-(4-Chlorophenyl)-5-(difluoromethyl)furan is unique due to the presence of both the difluoromethyl group and the 4-chlorophenyl group. The difluoromethyl group imparts specific electronic and steric properties that can influence the compound’s reactivity and interactions. The 4-chlorophenyl group provides additional opportunities for functionalization and interaction with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


